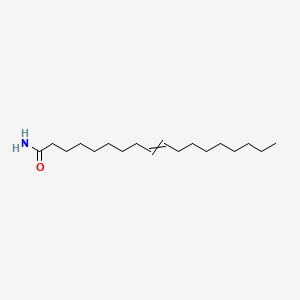

9-Octadecenamide

Descripción general

Descripción

9-Octadecenamide: oleamide or oleic acid amide , is an organic compound with the formula C18H35NO . It is a fatty acid amide derived from oleic acid and is commonly found as a white crystalline or waxy solid. This compound is known for its role as a bioactive molecule and is used in various industrial applications due to its lubricating and anti-static properties .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 9-Octadecenamide can be synthesized through the reaction of oleic acid with ammonia in the presence of a catalyst. Common catalysts include boric acid, activated alumina, and silica gel. The reaction proceeds through the formation of an ammonium salt intermediate, which then dehydrates to form the amide. The reaction typically occurs at temperatures between 170-200°C and pressures of 0.3-0.7 MPa over 10-12 hours .

Industrial Production Methods: In industrial settings, this compound is produced by reacting oleic acid with anhydrous ammonia in the presence of a catalyst. The reaction mixture is heated to remove water and unreacted ammonia, and the product is purified through recrystallization and filtration. The use of plant-derived oleic acid is preferred over animal-derived sources due to lower odor and better stability .

Análisis De Reacciones Químicas

Types of Reactions:

Hydrolysis: In the presence of acids, bases, or enzymes, 9-octadecenamide can undergo hydrolysis to yield oleic acid and ammonia.

Dehydration: When heated with strong dehydrating agents like phosphorus pentoxide, it forms nitriles.

Addition Reactions: It can react with formaldehyde or ethylene oxide to form various fine chemical products.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.

Dehydration: Strong dehydrating agents like phosphorus pentoxide.

Addition Reactions: Formaldehyde, ethylene oxide.

Major Products:

Hydrolysis: Oleic acid and ammonia.

Dehydration: Nitriles.

Addition Reactions: Various fine chemical products.

Aplicaciones Científicas De Investigación

Neurochemical Applications

Oleamide is recognized as a lipid messenger that plays a crucial role in several neurochemical processes. Its primary applications in this domain include:

- Sleep Regulation : Oleamide has been shown to induce sleep-like states in animal models. Research indicates that it accumulates in the cerebrospinal fluid during sleep deprivation, suggesting its involvement in sleep regulation mechanisms. For instance, studies have demonstrated that administration of oleamide significantly shortens sleep latency and increases total sleep time, particularly enhancing non-rapid eye movement (NREM) sleep .

- Thermoregulation : Oleamide influences body temperature regulation. Experimental data reveal that it induces hypothermia and decreases locomotion in rodents, indicating its potential as a thermoregulatory agent .

- Analgesic Properties : Oleamide exhibits analgesic effects, which have been observed in various pain models. Its ability to modulate pain responses makes it a candidate for further pharmacological exploration .

Antimicrobial Activity

Oleamide has demonstrated significant antimicrobial properties, making it valuable in the field of microbiology:

- Endophytic Fungi Production : A study highlighted the antimicrobial activity of oleamide produced by endophytic fungi found in marine sponges. This compound showed effectiveness against various bacterial strains, indicating its potential use as a natural antimicrobial agent .

- Human Meibum Component : Oleamide is identified as a predominant component of meibum, the lipid layer of tears. Its presence suggests a role in ocular surface signaling and maintenance of tear film stability, which could have implications for treating dry eye conditions .

Industrial Applications

Beyond biological roles, oleamide finds utility in various industrial applications:

- Lubricants and Slip Agents : Oleamide is widely used as a lubricant and slip additive in plastics and coatings due to its excellent lubricating properties. It enhances the processing characteristics of polymers by reducing friction during manufacturing processes .

- Cosmetic Formulations : The compound is also incorporated into cosmetic products for its emollient properties, contributing to skin hydration and texture improvement.

Case Studies and Research Findings

Several case studies illustrate the applications of oleamide across different domains:

Mecanismo De Acción

The mechanism of action of 9-octadecenamide involves its interaction with multiple neurotransmitter systems. It is believed to act as an agonist for the cannabinoid receptor CB-1, although its affinity for this receptor is relatively low. It may also inhibit the enzyme fatty acid amide hydrolase (FAAH), leading to increased levels of anandamide, another bioactive lipid. This interaction with neurotransmitter systems is thought to underlie its sleep-inducing and mood-regulating effects .

Comparación Con Compuestos Similares

- Erucamide (Z)-docos-13-enamide

- Stearamide (octadecanamide)

Comparison: While erucamide and stearamide are also fatty acid amides, 9-octadecenamide is unique in its bioactivity and its role as a signaling molecule. Erucamide is primarily used as a slip agent in polymer processing, while stearamide is used as a lubricant and anti-static agent. This compound’s ability to interact with neurotransmitter systems and its potential therapeutic applications set it apart from these other compounds .

Actividad Biológica

9-Octadecenamide, commonly known as oleamide, is a fatty acid amide derived from oleic acid. It has garnered attention in recent years for its diverse biological activities, including anti-inflammatory, hypolipidemic, and neuroprotective effects. This article aims to explore the biological activity of this compound, supported by recent research findings and case studies.

- Chemical Formula : C₁₈H₃₅NO

- Molecular Weight : 281.43 g/mol

- CAS Number : 301-21-5

1. Anti-inflammatory Effects

Research indicates that this compound possesses significant anti-inflammatory properties. A study by Ano et al. (2015) highlighted its ability to suppress inflammatory markers in various experimental models. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.

2. Hypolipidemic Activity

This compound has been identified as a potent hypolipidemic agent. It influences lipid metabolism by activating peroxisome proliferator-activated receptors (PPARs), which play a crucial role in regulating fatty acid storage and glucose metabolism. A study demonstrated that oleamide treatment led to a marked reduction in serum triglycerides and total cholesterol levels in animal models .

3. Neuroprotective Properties

The neuroprotective effects of this compound have been documented in various studies. It has been shown to enhance neuronal survival under stress conditions, such as oxidative stress and excitotoxicity. For instance, research involving human neuroblastoma cells indicated that oleamide could mitigate cell death induced by toxic agents like benzo[a]pyrene (B[a]P) through modulation of cell cycle progression and apoptosis pathways .

The biological activities of this compound can be attributed to several mechanisms:

- PPAR Activation : Oleamide activates PPARs, leading to improved lipid profiles and reduced inflammation.

- Cytokine Modulation : It downregulates the expression of inflammatory cytokines, contributing to its anti-inflammatory effects.

- Neuroprotection : By influencing cellular signaling pathways, oleamide protects against neurotoxic insults.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Ano et al. (2015) | Investigate anti-inflammatory properties | Oleamide significantly reduced TNF-α levels in vitro |

| Research on Lipid Metabolism | Assess hypolipidemic effects | Marked decrease in triglycerides and cholesterol in treated mice |

| Neuroprotective Study | Evaluate effects on neuronal cells | Oleamide reduced apoptosis in SH-SY5Y cells exposed to B[a]P |

Propiedades

IUPAC Name |

octadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H2,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATBGEAMYMYZAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60859314 | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3322-62-1 | |

| Record name | 9-Octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003322621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadec-9-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60859314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While 9-octadecenamide is not typically considered a catalyst, it plays a role in biological systems, particularly as a signaling molecule. Its functions are closely tied to its interactions with enzymes and receptors rather than direct catalytic activity.

A: Yes, computational methods have been employed to design and study hydrolysis-resistant analogs of this compound, aiming to develop novel orally active PPARα ligands. []

A: Research has focused on developing analogs of this compound with improved hydrolysis resistance. This approach aims to enhance the compound's stability and potentially its in vivo efficacy for therapeutic applications. []

ANone: While specific SHE regulations for this compound might vary, its use in research and potential applications should adhere to general laboratory safety practices and guidelines for handling chemicals.

ANone: Further research is required to comprehensively evaluate the long-term safety profile of this compound, particularly in the context of potential therapeutic applications.

A: Researchers have focused on developing hydrolysis-resistant analogs of this compound to improve its stability and potentially enhance its delivery to target tissues, especially for oral administration. []

A: Doublecortin (DCX) has emerged as a potential biomarker for monitoring the effects of this compound on hippocampal neurogenesis, particularly in the context of its sleep-enhancing properties. []

ANone: More research is needed to fully understand the fate and ecological effects of this compound in various environmental compartments.

ANone: this compound, being a lipophilic compound, exhibits limited solubility in aqueous solutions. This property can influence its bioavailability and necessitates the exploration of strategies to improve its solubility for therapeutic applications.

ANone: Validation of analytical methods, such as GC-MS, for this compound quantification typically involves assessing parameters such as accuracy, precision, specificity, linearity, range, limit of detection, and limit of quantification to ensure reliable and reproducible results.

ANone: If this compound were to be developed for pharmaceutical use, robust quality control and assurance measures would be essential throughout its development, manufacturing, and distribution to ensure its safety, efficacy, and consistency.

ANone: Currently, there is limited information available on the potential immunogenicity of this compound. Further studies are required to assess its potential to elicit immune responses.

A: Research indicates that this compound interacts with the fatty acid transporter CD36, influencing its uptake into intestinal epithelial cells. This interaction could potentially affect its absorption and bioavailability. []

ANone: Further research is necessary to determine if this compound has any direct effects on the expression or activity of drug-metabolizing enzymes.

A: As a naturally occurring lipid, this compound generally exhibits good biocompatibility. It is readily metabolized by enzymes present in biological systems, suggesting it is biodegradable. [, ]

ANone: Specific guidelines for handling and disposal of this compound should be followed, adhering to regulations for chemical waste management to minimize environmental impact.

ANone: Continued research on this compound would benefit from access to advanced analytical techniques such as GC-MS, LC-MS, and high-throughput screening platforms, as well as collaborations with experts in fields such as lipidomics, pharmacology, and neuroscience.

A: The discovery of this compound as an endogenous sleep-inducing lipid, its characterization as a PPARα agonist, and the development of hydrolysis-resistant analogs represent significant milestones in understanding its biological roles and therapeutic potential. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.